molecular formula C14H15FN2O2 B1430635 methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate CAS No. 1461706-70-6

methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B1430635
CAS No.: 1461706-70-6
M. Wt: 262.28 g/mol
InChI Key: SNFBIOYELRFNRR-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the first position, a propyl group at the fifth position, and a carboxylate ester group at the fourth position of the pyrazole ring. The fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the reaction of a hydrazine derivative with a β-keto ester to form the pyrazole ring. For instance, 3-fluorophenylhydrazine can react with ethyl acetoacetate under acidic conditions to yield 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation. This can be achieved by reacting the intermediate pyrazole compound with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can replace the fluorine with an amino group using ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, sodium methoxide.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Amino-substituted pyrazoles.

Scientific Research Applications

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: Similar structure but with the fluorine atom at the fourth position of the phenyl ring.

    Methyl 1-(3-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 1-(3-fluorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the fluorine atom and the propyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-3-5-13-12(14(18)19-2)9-16-17(13)11-7-4-6-10(15)8-11/h4,6-9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFBIOYELRFNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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